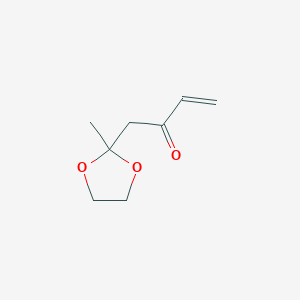
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. It is an organic compound with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol.
作用機序
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of proteins.
生化学的および生理学的効果
Studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one can have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. It has also been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
実験室実験の利点と制限
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for research purposes. It is also stable under normal laboratory conditions, which makes it easy to handle. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one. One direction is the development of new synthetic routes to improve the yield and purity of the product. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its ease of synthesis, stability, and potential therapeutic properties make it a promising compound for future research.
合成法
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one involves the reaction of acrolein with ethylene glycol in the presence of a catalyst. The reaction yields the desired product with a yield of 60-70%. The purity of the product can be increased by recrystallization or column chromatography.
科学的研究の応用
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has been extensively studied for its potential use in various scientific applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry.
特性
CAS番号 |
127600-04-8 |
|---|---|
製品名 |
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
1-(2-methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)6-8(2)10-4-5-11-8/h3H,1,4-6H2,2H3 |
InChIキー |
VESIPBQZMBUGPX-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)CC(=O)C=C |
正規SMILES |
CC1(OCCO1)CC(=O)C=C |
同義語 |
3-Buten-2-one, 1-(2-methyl-1,3-dioxolan-2-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



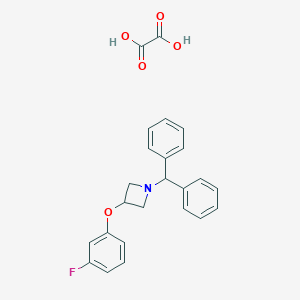
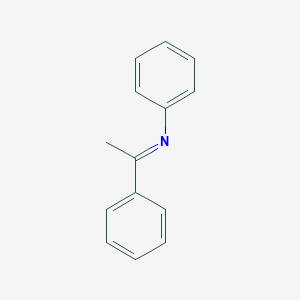

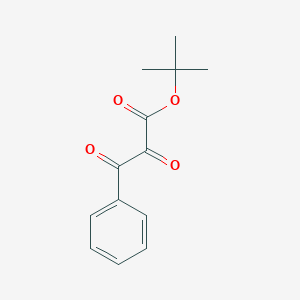
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
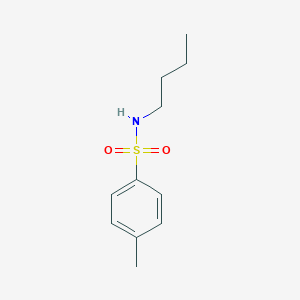
![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)
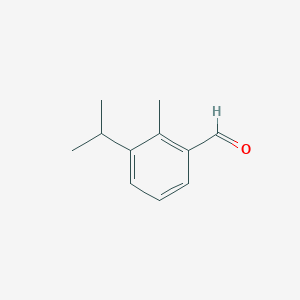
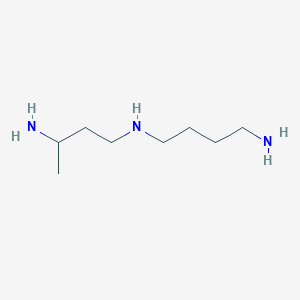
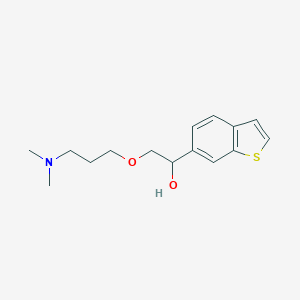
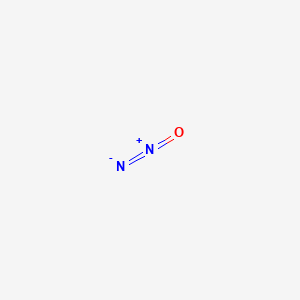
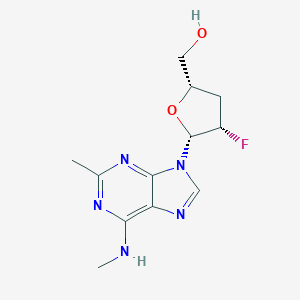
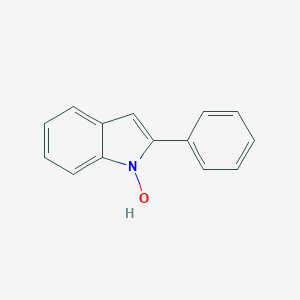
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)